molecular formula C31H48O4 B12433346 Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate

Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate

Cat. No.: B12433346
M. Wt: 484.7 g/mol
InChI Key: ILOHMDKQENYFEG-UHFFFAOYSA-N
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Description

Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7500(1),(1)(3)0?,?]tetradecan-13-yl]propanoate is a complex organic compound with a unique structure It is characterized by a tetracyclic core with multiple functional groups, including hydroxyl, methyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7.5.0.0(1),(1)(3).0?,?]tetradecan-13-yl]propanoate involves multiple steps. The starting materials typically include a tetracyclic core precursor, which undergoes a series of functional group modifications. Key steps in the synthesis may include:

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

    Methylation: Addition of methyl groups through reactions with methyl iodide or dimethyl sulfate.

    Oxidation: Formation of oxo groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: Formation of the ester linkage using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7.5.0.0(1),(1)(3).0?,?]tetradecan-13-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.

    Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

    Electrophiles: Methyl iodide, acetic anhydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield oxo derivatives, while reduction of oxo groups would yield hydroxyl derivatives.

Scientific Research Applications

Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7500(1),(1)(3)

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7.5.0.0(1),(1)(3).0?,?]tetradecan-13-yl]propanoate involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and oxo groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate: A simpler compound with similar functional groups but a different core structure.

    Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate: Another compound with a similar ester linkage and hydroxyl group.

Uniqueness

Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(5E)-6-methyl-7-oxohept-5-en-2-yl]tetracyclo[7.5.0.0(1),(1)(3).0?,?]tetradecan-13-yl]propanoate is unique due to its complex tetracyclic core and the presence of multiple functional groups. This complexity gives it distinct chemical and biological properties compared to simpler compounds.

Properties

IUPAC Name

methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O4/c1-21(18-32)8-7-9-22(2)24-12-14-29(5)26-11-10-25(23(3)19-33)30(15-13-27(34)35-6)20-31(26,30)17-16-28(24,29)4/h8,18,22,24-26,33H,3,7,9-17,19-20H2,1-2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOHMDKQENYFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)CO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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